molecular formula C22H18FN3O3S B2375070 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 879138-73-5

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2375070
CAS No.: 879138-73-5
M. Wt: 423.46
InChI Key: VBLWFRINAWJFLU-UHFFFAOYSA-N
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Description

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H18FN3O3S and its molecular weight is 423.46. The purity is usually 95%.
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Biological Activity

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound notable for its potential biological activities. With a molecular formula of C23H20FN3O3S and a molecular weight of approximately 437.5 g/mol, this compound features a unique thieno[3,2-d]pyrimidine structure that may interact with various biological targets, leading to therapeutic effects in conditions like cancer and inflammation.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate their activity, influencing critical biological pathways. Preliminary studies suggest that the compound may exhibit antimicrobial and anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The compound's mechanism likely involves the inhibition of key signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for its antimicrobial activity. Initial findings suggest that it may be effective against certain bacterial strains, possibly through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Research Findings

Several studies have been conducted to assess the biological activity of this compound:

StudyFindings
Study 1The compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value indicating effective inhibition of cell growth.
Study 2Antimicrobial assays revealed activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Study 3Mechanistic studies indicated that the compound induces apoptosis in cancer cells through activation of caspase pathways.

Case Studies

Case Study 1: Breast Cancer Cell Lines
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, supporting its potential as an effective therapeutic agent for breast cancer.

Case Study 2: Bacterial Inhibition
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus. Results indicated a notable reduction in bacterial growth, highlighting its potential utility as an antibiotic agent.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions. Advanced synthetic techniques such as continuous flow synthesis are employed to enhance yield and purity. The structural complexity is characterized by several functional groups that contribute to its reactivity and biological interactions.

Properties

CAS No.

879138-73-5

Molecular Formula

C22H18FN3O3S

Molecular Weight

423.46

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H18FN3O3S/c1-14-2-8-17(9-3-14)24-19(27)13-25-18-10-11-30-20(18)21(28)26(22(25)29)12-15-4-6-16(23)7-5-15/h2-11H,12-13H2,1H3,(H,24,27)

InChI Key

VBLWFRINAWJFLU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3

solubility

not available

Origin of Product

United States

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